molecular formula C5H7NO2S B044033 (S)-5-thioxopyrrolidine-2-carboxylic acid CAS No. 120610-89-1

(S)-5-thioxopyrrolidine-2-carboxylic acid

Cat. No.: B044033
CAS No.: 120610-89-1
M. Wt: 145.18 g/mol
InChI Key: SBAXTNNTHGLNJX-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thioxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a sulfur atom in place of the oxygen atom typically found in the oxo group of L-proline. The unique structure of 5-Thioxo-L-proline makes it an interesting subject for research in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Thioxo-L-proline can be synthesized from naturally occurring 5-oxo-L-proline. One common method involves the use of Lawesson’s reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, which facilitates the conversion of the oxo group to a thioxo group at room temperature . This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for 5-Thioxo-L-proline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Thioxo-L-proline undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thioxo group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thioxo-L-proline is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it more reactive in certain types of chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

CAS No.

120610-89-1

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

(2S)-5-sulfanylidenepyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO2S/c7-5(8)3-1-2-4(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1

InChI Key

SBAXTNNTHGLNJX-VKHMYHEASA-N

Isomeric SMILES

C1CC(=S)N[C@@H]1C(=O)O

SMILES

C1CC(=S)NC1C(=O)O

Canonical SMILES

C1CC(=S)NC1C(=O)O

Synonyms

Proline, 5-thioxo- (9CI)

Origin of Product

United States

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